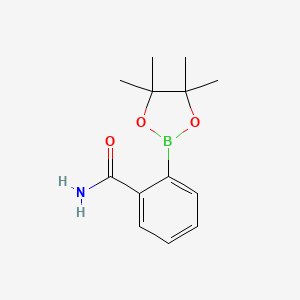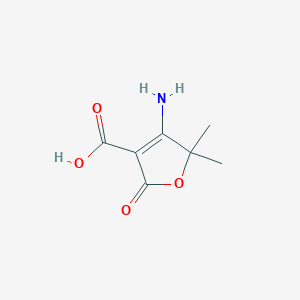![molecular formula C13H16N2O5 B1356985 methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate CAS No. 922529-36-0](/img/structure/B1356985.png)
methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate” is a chemical compound that has been extensively studied due to its diverse functionalities. It contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds like “methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular formula of “methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate” is C13H16N2O5, and its molecular weight is 280.28 g/mol. The structure is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
Antibacterial Activity
Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate and its derivatives have been synthesized and evaluated for their antibacterial activity. A study by El-Haggar et al. (2015) found that certain synthesized compounds showed promising antibacterial activity against various bacterial strains.
Chemical Synthesis and Structural Analysis
Research on methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate includes the synthesis and structural analysis of similar compounds. Huang et al. (2021) and Huang et al. (2021) describe the synthesis of boric acid ester intermediates with benzene rings and provide a detailed structural analysis using techniques like FTIR, NMR spectroscopy, and X-ray diffraction.
Pyrrolidines Synthesis and Biological Effects
The synthesis and study of pyrrolidines, which are crucial components of this compound, are significant for their biological effects. Żmigrodzka et al. (2022) investigated the synthesis of pyrrolidines and their potential applications in medicine and industry.
Applications in Organic Synthesis
Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate and related compounds have been used in various organic syntheses. Portilla et al. (2007) studied the molecular structure and hydrogen bonding patterns of similar compounds, indicating their utility in the synthesis of complex organic molecules.
Ring-Opening Reaction in Polymer Chemistry
The compound and its derivatives have applications in polymer chemistry. Oike et al. (1998) examined the ring-opening reactions of pyrrolidinium salt end groups in polymers, demonstrating the compound's relevance in this field.
Propiedades
IUPAC Name |
methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-19-13(16)9-4-5-12(11(7-9)15(17)18)20-8-10-3-2-6-14-10/h4-5,7,10,14H,2-3,6,8H2,1H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFAHHGCJUYLNA-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2CCCN2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=C(C=C1)OC[C@@H]2CCCN2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582311 |
Source


|
| Record name | Methyl 3-nitro-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate | |
CAS RN |
922529-36-0 |
Source


|
| Record name | Methyl 3-nitro-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














